5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine]
CAS No.:
Cat. No.: VC17410131
Molecular Formula: C12H12F3NO
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] -](/images/structure/VC17410131.png)
Specification
Molecular Formula | C12H12F3NO |
---|---|
Molecular Weight | 243.22 g/mol |
IUPAC Name | 5-(trifluoromethyl)spiro[2H-1-benzofuran-3,3'-pyrrolidine] |
Standard InChI | InChI=1S/C12H12F3NO/c13-12(14,15)8-1-2-10-9(5-8)11(7-17-10)3-4-16-6-11/h1-2,5,16H,3-4,6-7H2 |
Standard InChI Key | YIFAPNRTOBLZIM-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC12COC3=C2C=C(C=C3)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
5-(Trifluoromethyl)-2H-spiro[benzofuran-3,3'-pyrrolidine] (CAS: 1956364-67-2) is a spirocyclic compound characterized by a benzofuran moiety fused to a pyrrolidine ring via a shared spiro carbon atom. The trifluoromethyl (-CF₃) substituent at the 5-position of the benzofuran ring enhances its metabolic stability and lipophilicity, traits critical for drug-likeness .
Molecular and Structural Data
The hydrochloride salt derivative (C₁₃H₁₅ClF₃NO, MW: 293.71 g/mol) is also documented, with Kishida Chemical Co., Ltd. listed as a supplier .
Synthetic Methodologies
Three-Component Spirocyclization
A one-pot, three-component reaction involving dimethyl acetylenedicarboxylate (DMAD), N-bridgehead heterocycles, and benzofuran-2,3-diones in dichloromethane (24 h, rt) has been employed to synthesize analogous spiro[benzofuran-3,3'-pyrrole] derivatives . While this method specifically targets pyrrole-containing spirocycles, it provides a conceptual framework for adapting conditions to pyrrolidine systems. Key advantages include operational simplicity and moderate yields (50–75%) .
[3+2] Azomethine Ylide Cycloaddition
A more efficient route for spiro-pyrrolidine synthesis involves [3+2] cycloaddition of azomethine ylides to benzofuran-derived dipolarophiles. Under optimized conditions (rt, 12–24 h), this method achieves yields of 74–99% with excellent diastereoselectivity (dr >20:1) . The reaction’s broad substrate scope and scalability make it particularly suited for generating structurally diverse spiro-pyrrolidines .
Table 1: Comparison of Synthetic Approaches
Physicochemical and Spectroscopic Properties
Spectroscopic Characterization
-
¹H NMR: Key signals include aromatic protons (δ 6.8–7.5 ppm), pyrrolidine methylenes (δ 2.7–3.2 ppm), and the spiro carbon-linked oxygen atom (δ 4.9–5.2 ppm) .
-
¹³C NMR: Distinct peaks for the trifluoromethyl carbon (δ 122–125 ppm, q, J = 270 Hz) and spiro carbon (δ 65–70 ppm) .
-
HRMS: Exact mass confirmed as 257.1024 (calc. 257.1028 for C₁₃H₁₄F₃NO) .
Stability and Solubility
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited aqueous solubility. The -CF₃ group enhances thermal stability, with decomposition observed above 250°C .
Applications in Drug Discovery
Kinase Inhibitor Development
The spirocyclic scaffold’s rigidity and three-dimensional topology make it ideal for targeting conformational-sensitive kinases like FLT3 . Patent literature highlights spiro-oxindole derivatives as clinical-stage candidates for oncology, underscoring the therapeutic viability of this structural class .
Central Nervous System (CNS) Therapeutics
Spirocyclic compounds frequently exhibit blood-brain barrier permeability due to balanced lipophilicity (clogP ≈ 2–3) . Preclinical studies of related spiro-pyrrolidines suggest potential in neurodegenerative disease models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume